Fmoc-L-Thr(tBu)-MPPA

Description

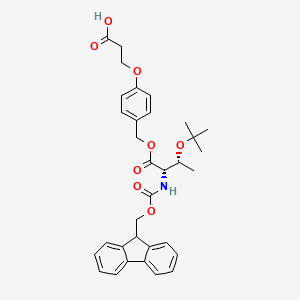

Structure

2D Structure

Properties

IUPAC Name |

3-[4-[[(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoyl]oxymethyl]phenoxy]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H37NO8/c1-21(42-33(2,3)4)30(31(37)40-19-22-13-15-23(16-14-22)39-18-17-29(35)36)34-32(38)41-20-28-26-11-7-5-9-24(26)25-10-6-8-12-27(25)28/h5-16,21,28,30H,17-20H2,1-4H3,(H,34,38)(H,35,36)/t21-,30+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRDBQOISHSANNE-DFXYEROKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OCC1=CC=C(C=C1)OCCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)OCC1=CC=C(C=C1)OCCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H37NO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

575.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic and Stereochemical Aspects of Fmoc L Thr Tbu Mppa in Peptide Elongation

Role of the MPPA Linker in C-Terminal Amino Acid Epimerization Control during Solid-Phase Peptide Synthesis

The attachment of the first amino acid to the solid support is a crucial step that can significantly impact the purity of the final peptide. The use of 3-(4-oxymethylphenoxy)propionic acid (MPPA) as a linker, pre-loaded with an Fmoc-protected amino acid such as Fmoc-L-Thr(tBu)-MPPA, offers a robust solution to control C-terminal epimerization. iris-biotech.deiris-biotech.de

Analysis of Epimerization Pathways and Side Reactions at the C-Terminus

Epimerization, the change in configuration at a stereocenter, is a major concern in peptide synthesis, especially at the C-terminal residue. Two primary pathways contribute to the loss of stereochemical integrity: direct enolization and the formation of an oxazol-5(4H)-one intermediate. mdpi.comscripps.edu The abstraction of the α-proton of an amino acid by a base can lead to an anionic intermediate, which upon re-protonation can result in racemization. mdpi.com The formation of oxazol-5(4H)-one is considered the predominant source of racemization during peptide synthesis, occurring through the activation of the carboxyl group. mdpi.comscripps.edu

Several side reactions can also occur at the C-terminus during SPPS. These include:

Diketopiperazine (DKP) formation: This intramolecular cyclization reaction is particularly prevalent with C-terminal proline residues and can lead to the cleavage of the peptide from the resin, especially with Wang-type linkers. iris-biotech.de

Formation of 3-(1-piperidinyl)alanine: This side reaction is observed during the synthesis of peptides with a C-terminal cysteine. iris-biotech.de

Aspartimide formation: This side reaction affects aspartate residues and is catalyzed by both acids and bases. iris-biotech.de

The synthesis of peptides with C-terminal cysteine or histidine is particularly challenging due to their increased susceptibility to epimerization. nih.gov Cysteine is prone to both oxazolone (B7731731) formation and direct deprotonation at the α-position. nih.gov

Comparative Studies on Linker Efficacy in Racemization Suppression

The traditional method of coupling Fmoc-amino acids to p-hydroxymethylphenoxymethyl (Wang) resins often leads to racemization and the formation of dimers. iris-biotech.de The use of pre-formed Fmoc-amino acid-MPPA linkers, such as this compound, provides a significant advantage by allowing the linkage to aminomethyl supports via standard amide bond formation, a process that is not prone to racemization. iris-biotech.deiris-biotech.de This method ensures a low and reproducible level of epimerization of the C-terminal amino acid, typically a maximum of 0.5%. iris-biotech.deiris-biotech.deiris-biotech.deiris-biotech.de

The use of bulky trityl-based linkers is also recommended for preparing peptides with C-terminal residues prone to side reactions, such as Gly, Pro, Met, and Trp, as the steric hindrance of the linker can reduce these unwanted reactions. sigmaaldrich.com Safety-catch linkers, which are stable under standard deprotection conditions but can be activated for cleavage, also offer a means to reduce the risk of racemization by allowing for activation under gentle and neutral conditions. nih.gov

| Linker Strategy | Mechanism of Action | Reported Epimerization Level | Key Advantages | References |

|---|---|---|---|---|

| Fmoc-Aaa-MPPA | Pre-attachment of amino acid to linker, followed by amide bond formation to resin. | Low (max 0.5%) | Minimizes racemization during loading; reproducible. | iris-biotech.deiris-biotech.deiris-biotech.deiris-biotech.de |

| Trityl-based Linkers (e.g., 2-Cl-Trt) | Bulky linker sterically hinders side reactions. Loading does not require carboxyl group activation. | Generally low | Reduces diketopiperazine formation and alkylation of sensitive residues. | sigmaaldrich.com |

| Safety-Catch Linkers | Linker is activated for cleavage in a separate step, allowing for mild coupling conditions. | Reduced risk | Compatible with both Fmoc and Boc strategies. | nih.gov |

| Traditional Wang Linker | Direct coupling of Fmoc-amino acid to hydroxyl-functionalized resin. | Can be significant | Widely used and established. | iris-biotech.de |

Reaction Kinetics and Coupling Efficiency of this compound in Peptide Bond Formation

The efficiency of peptide bond formation is crucial for the successful synthesis of long peptides. The kinetics of the coupling reaction and the potential for side reactions are influenced by the choice of coupling reagents and the protecting groups on the amino acids. While specific kinetic data for this compound is not extensively detailed in the provided search results, general principles of Fmoc-SPPS apply.

The use of coupling reagents like HCTU and COMU is known for good coupling efficiency and suppression of racemization. mesalabs.com Microwave heating can also enhance coupling efficiency. nih.gov The choice of base can also influence the outcome, with sterically hindered bases like 2,4,6-collidine reducing racemization compared to DIPEA and NMM. mesalabs.com

Orthogonality of Protecting Groups and Selective Deprotection Strategies

A key principle in SPPS is the use of orthogonal protecting groups, which allows for the selective removal of one type of protecting group without affecting others. iris-biotech.defiveable.me This is fundamental to the stepwise elongation of the peptide chain. fiveable.me The Fmoc/tBu protection scheme is a widely used orthogonal pair. iris-biotech.debiosynth.com

Fmoc Group Cleavage Kinetics and Byproduct Management

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group used for the α-amine of amino acids. iris-biotech.dethermofisher.com It is typically removed using a solution of a secondary amine, such as piperidine (B6355638), in a polar solvent like DMF. nih.govrsc.org The deprotection proceeds via an E1cB mechanism, where the abstraction of the proton from the fluorenylmethyl ring is the rate-determining step. rsc.org This reaction is generally fast and clean. embrapa.br

A critical aspect of Fmoc deprotection is the management of the dibenzofulvene (DBF) byproduct. rsc.org DBF is a reactive electrophile that can form adducts with the deprotected amine, leading to chain termination. acs.org The secondary amine used for deprotection also acts as a scavenger for DBF. acs.org Incomplete Fmoc deprotection can lead to the formation of deletion peptides. rsc.org The kinetics of Fmoc removal can be influenced by peptide aggregation. embrapa.br To address this, alternative deprotection cocktails, such as a combination of 5% piperazine (B1678402) and 2% DBU, have been shown to have faster kinetics than 20% piperidine and can reduce the occurrence of deletion sequences. rsc.org

| Reagent | Mechanism | Advantages | Disadvantages/Byproducts | References |

|---|---|---|---|---|

| 20% Piperidine in DMF | Base-catalyzed E1cB elimination | Standard, effective | Can cause side reactions (e.g., aspartimide formation), incomplete deprotection with aggregated peptides. Byproduct: Dibenzofulvene (DBF). | nih.govrsc.org |

| 5% Piperazine + 2% DBU | Base-catalyzed E1cB elimination | Faster kinetics, reduces deletion sequences. | - | rsc.org |

tBu Group Removal and Compatibility with Downstream Processing

The tert-butyl (tBu) group is an acid-labile protecting group commonly used for the side chains of amino acids like threonine, serine, aspartic acid, and glutamic acid. iris-biotech.depeptide.com It is stable to the basic conditions used for Fmoc removal, demonstrating the orthogonality of the Fmoc/tBu strategy. iris-biotech.debiosynth.com The tBu group is typically removed at the end of the synthesis during the final cleavage of the peptide from the resin, using a strong acid like trifluoroacetic acid (TFA). iris-biotech.dethermofisher.com The conditions for tBu group removal are generally compatible with most downstream processing steps. However, the use of scavengers is often necessary to trap the reactive carbocations generated during cleavage. researchgate.net

The stability of the tBu group under mild acidic conditions allows for its use in the preparation of protected peptide fragments when using acid-labile resins like 2-chlorotrityl resin. peptide.com

Applications of Fmoc L Thr Tbu Mppa in Advanced Peptide and Protein Construct Synthesis

Incorporation into Complex Peptide Architectures and Foldamers

The synthesis of complex peptide architectures and foldamers—synthetic oligomers that mimic the structure of natural peptides and proteins—often requires precise control over the sequence and stereochemistry of each amino acid residue. Fmoc-L-Thr(tBu)-MPPA serves as a critical building block in these intricate syntheses. iris-biotech.de The Fmoc group provides temporary protection for the N-terminus, which can be removed under mild basic conditions, a cornerstone of the widely used Fmoc solid-phase peptide synthesis (SPPS) strategy. issuu.comnih.gov The tert-butyl group on the threonine side chain prevents unwanted side reactions during peptide chain elongation. peptide.com

The MPPA linker component of this compound is particularly significant. It acts as a handle to attach the first amino acid to a solid support, typically an aminomethylated resin. iris-biotech.de This linkage is achieved through standard coupling procedures. A key advantage of using the MPPA linker is the significant reduction in the epimerization (a change in the stereochemistry) of the C-terminal amino acid to a very low and reproducible level, often not exceeding 0.5%. iris-biotech.de This is paramount for ensuring the structural integrity and biological activity of the final complex peptide or foldamer. The ability to minimize racemization is a critical factor in the successful synthesis of long and complex peptide chains. nih.gov

The stability of the Fmoc group under various conditions, coupled with the robust protection offered by the tBu group, allows for the sequential addition of other amino acids, including non-natural or modified ones, to build up complex structures. researchgate.net This level of control is essential for creating foldamers with specific, predetermined three-dimensional conformations.

Utility in the Chemical Synthesis of Post-Translationally Modified Peptides

Post-translational modifications (PTMs) are crucial for the biological function of many proteins. The chemical synthesis of peptides containing specific PTMs is a powerful tool for studying their roles in cellular processes. Fmoc chemistry is particularly well-suited for synthesizing such modified peptides because its mild deprotection conditions are compatible with a wide range of sensitive modifications. nih.govresearchgate.netsemanticscholar.org

Methodologies for Phosphorylated Peptide Synthesis

Phosphorylation, the addition of a phosphate (B84403) group to an amino acid residue, is a key PTM that regulates numerous cellular pathways. Threonine is a common site of phosphorylation. While direct incorporation of phosphorylated threonine derivatives is possible, this compound can be used to initiate the synthesis of a peptide chain onto which a phosphothreonine residue is later incorporated.

The synthesis of phosphopeptides often involves using Fmoc-amino acids with protected phosphate groups, such as Fmoc-Thr(PO(OBzl)OH)-OH. sigmaaldrich.com The synthesis of these peptides can be challenging due to issues with coupling efficiency and side reactions. sigmaaldrich.com The use of this compound to anchor the peptide to the resin provides a stable starting point for the subsequent incorporation of these specialized building blocks. Standard Fmoc SPPS protocols, including the use of coupling reagents like HBTU or HATU, are then employed to extend the peptide chain. sigmaaldrich.com The tert-butyl protecting group on the threonine within the MPPA linker is stable during these coupling steps and is removed during the final cleavage from the resin with strong acids like trifluoroacetic acid (TFA). researchgate.net

Table 1: Common Building Blocks for Phosphorylated Peptide Synthesis

| Amino Acid | Recommended Building Block |

|---|---|

| Serine | Fmoc-Ser(PO(OBzl)OH)-OH |

| Threonine | Fmoc-Thr(PO(OBzl)OH)-OH |

| Tyrosine | Fmoc-Tyr(PO(OBzl)OH)-OH |

This table is based on information from various chemical suppliers and research articles. sigmaaldrich.com

Strategies for Glycosylated Peptide Synthesis

Glycosylation, the attachment of sugar moieties to amino acids, is another critical PTM that influences protein folding, stability, and function. Threonine is a common site for O-linked glycosylation. The synthesis of glycopeptides presents significant challenges due to the complexity and sensitivity of the carbohydrate groups.

This compound can be utilized in the initial stages of solid-phase glycopeptide synthesis. After attaching the this compound to the resin, the peptide chain is elongated using standard Fmoc-amino acids. For the incorporation of the glycosylated residue, a specialized building block such as Fmoc-Ser(Ac3AcNH-α-Gal)-OH or Fmoc-Thr(Ac3AcNH-β-Glc)-OH is used. sigmaaldrich.comfrontiersin.org The compatibility of the Fmoc strategy with these complex building blocks is a major advantage. nih.govresearchgate.net The mild conditions of Fmoc deprotection help to preserve the integrity of the acid-sensitive glycosidic bonds.

Contribution to Segment Condensation and Native Chemical Ligation Strategies

For the synthesis of very large peptides and proteins, a convergent approach involving the coupling of smaller, pre-synthesized peptide segments is often more efficient than a linear, stepwise synthesis. nih.govissuu.com this compound plays a role in the solid-phase synthesis of the peptide fragments used in these segment condensation strategies.

Native chemical ligation (NCL) is a powerful method for joining unprotected peptide segments. nih.govissuu.com This technique typically involves the reaction of a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue. issuu.com The peptide fragments themselves are often synthesized using Fmoc-SPPS. nih.gov this compound can be used to anchor the C-terminal residue of a peptide segment to the solid support, ensuring minimal racemization during its synthesis. iris-biotech.de

Furthermore, the MPPA linker itself can be beneficial in NCL. 4-mercaptophenylacetic acid (MPAA), a related compound, is used as a catalyst in some NCL reactions to facilitate the thioester exchange. nih.govresearchgate.net While this compound's primary role is as a linker for SPPS, the underlying chemical principles of the MPPA moiety are relevant to the broader context of ligation chemistries. issuu.com

Role in the Design and Synthesis of Peptide Libraries and Scaffold Structures

Peptide libraries are large collections of different peptides that can be screened for various biological activities. The synthesis of these libraries often relies on automated, high-throughput methods, for which Fmoc-SPPS is the preferred chemistry. nih.govresearchgate.net The use of this compound as a starting point for the synthesis of peptides in a library ensures a high degree of chemical purity and stereochemical integrity for each member of the library. iris-biotech.de

The ability to create diverse peptide scaffolds is crucial for developing new therapeutic agents and research tools. By providing a reliable method for anchoring the first amino acid, this compound facilitates the construction of a wide array of scaffold structures. These scaffolds can then be further modified with various functional groups to explore structure-activity relationships. The compatibility of the Fmoc/tBu strategy with a vast number of commercially available, orthogonally protected amino acids and other building blocks allows for the creation of highly diverse and complex peptide libraries. researchgate.netfrontiersin.orgnih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-t-butyl-L-threonine-3-(4-oxymethylphenoxy)propionic acid | This compound |

| Fluorenylmethyloxycarbonyl | Fmoc |

| tert-butyl | tBu |

| 3-(4-oxymethylphenoxy)propionic acid | MPPA |

| Trifluoroacetic acid | TFA |

| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |

| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU |

| N-alpha-Fmoc-O-benzyl-phospho-L-threonine | Fmoc-Thr(PO(OBzl)OH)-OH |

| N-alpha-Fmoc-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-galactopyranosyl)-L-serine | Fmoc-Ser(Ac3AcNH-α-Gal)-OH |

| N-alpha-Fmoc-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl)-L-threonine | Fmoc-Thr(Ac3AcNH-β-Glc)-OH |

Analytical Approaches for Investigating Reactions Involving Fmoc L Thr Tbu Mppa in Research Contexts

Spectroscopic Monitoring of Fmoc Deprotection Events in Real-Time

The removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain is a critical step in solid-phase peptide synthesis (SPPS). Real-time monitoring of this deprotection event provides valuable insights into reaction kinetics and helps to ensure complete removal of the Fmoc group before the next coupling step. A widely used method for this purpose is UV-Vis spectroscopy. iris-biotech.descholaris.ca

The principle behind this technique lies in the characteristic UV absorbance of the by-product formed during Fmoc cleavage. researchgate.net When the Fmoc-protected amino acid, such as Fmoc-L-Thr(tBu)-MPPA, is treated with a base, typically piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF), the Fmoc group is cleaved, generating dibenzofulvene (DBF). iris-biotech.deresearchgate.net This DBF molecule subsequently reacts with the excess piperidine to form a piperidine-dibenzofulvene adduct, which exhibits a strong UV absorbance at specific wavelengths, commonly around 301 nm. iris-biotech.dersc.org

By continuously passing the reaction effluent through a flow cell within a UV-Vis spectrophotometer, the progress of the deprotection reaction can be monitored in real-time. iris-biotech.deacs.org The resulting UV absorbance trace provides a quantitative measure of the released Fmoc-piperidine adduct. The integral of this peak is directly proportional to the amount of Fmoc group removed, allowing for the calculation of the deprotection yield. acs.org Furthermore, the shape of the UV trace, including its height and width, can indicate potential issues such as mass transfer limitations or on-resin aggregation. acs.org In automated flow peptide synthesizers, this real-time monitoring is an integral feature, providing direct feedback on each deprotection step. acs.org

Table 1: Spectroscopic Data for Fmoc Deprotection Monitoring

| Analyte | Wavelength (nm) | Molar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹) | Solvent |

| Piperidine-dibenzofulvene adduct | ~301 | 7100-8100 iris-biotech.de | DMF |

| Piperidine-dibenzofulvene adduct | 299.9 or 301.0 | 7100-8100 iris-biotech.de | DMF |

| Piperidine-dibenzofulvene adduct | 312 | Not specified researchgate.net | Not specified |

| Piperidine-dibenzofulvene adduct | 365 | Not specified researchgate.net | Not specified |

Data compiled from various sources indicating the range of reported values.

This spectroscopic approach is invaluable for optimizing deprotection conditions, such as reaction time and base concentration, and for troubleshooting difficult sequences where Fmoc removal may be sluggish or incomplete. researchgate.net

Chromatographic Analysis of Coupling Efficiency and Intermediates (e.g., HPLC)

High-performance liquid chromatography (HPLC) is an indispensable analytical tool for assessing the efficiency of coupling reactions and identifying any reaction intermediates in peptide synthesis involving this compound. Following the coupling of an amino acid to the deprotected N-terminus of the peptide chain, a small sample of the resin-bound peptide can be cleaved, deprotected, and analyzed by reverse-phase HPLC (RP-HPLC). rsc.org

For instance, after coupling the next amino acid to the threonine residue derived from this compound, a low intensity of the target peptide peak and the appearance of a peak corresponding to the peptide without the newly added amino acid would signify poor coupling efficiency. This information is crucial for optimizing coupling conditions, such as the choice of activating agents (e.g., HCTU, HATU), reaction times, and temperature. acs.orguci.edu

Furthermore, HPLC analysis is vital for quality control of the this compound building block itself. It is used to determine the purity of the starting material, ensuring the absence of impurities that could interfere with the synthesis. nih.gov High purity of the Fmoc-amino acid, typically >99%, is essential for achieving a high yield of the final peptide. nih.gov

Table 2: Typical HPLC Parameters for Peptide Analysis

| Parameter | Typical Value/Condition |

| Column | C18 reverse-phase nih.gov |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) nih.gov |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) nih.gov |

| Gradient | Linear gradient of increasing Mobile Phase B concentration (e.g., 5-55% B over 50 min) nih.gov |

| Flow Rate | 1 mL/min (analytical scale) nih.gov |

| Detection | UV absorbance at 214 nm or 220 nm rsc.org |

Advanced Mass Spectrometry for Structural Confirmation of Peptide Products and Reaction Pathways

Advanced mass spectrometry (MS) techniques are paramount for the unambiguous structural confirmation of the final peptide products synthesized using this compound and for elucidating potential reaction pathways and side products. Following HPLC purification, mass spectrometry provides a precise measurement of the molecular weight of the synthesized peptide, confirming that the correct sequence of amino acids has been assembled. annualreviews.org

High-resolution mass spectrometry, often coupled with liquid chromatography (LC-MS), can distinguish the target peptide from impurities with very similar masses. drug-dev.com For peptides containing the threonine residue from this compound, MS confirms the successful incorporation of this amino acid with its tert-butyl (tBu) protecting group during synthesis and its subsequent removal during the final cleavage and deprotection step.

Tandem mass spectrometry (MS/MS) is a powerful tool for sequencing the peptide and confirming the exact position of the threonine residue. drug-dev.com In a typical MS/MS experiment, the parent ion of the peptide is isolated and fragmented through collision-induced dissociation (CID) or other fragmentation methods like electron-transfer dissociation (ETD). drug-dev.comfrontiersin.org The resulting fragment ions (typically b- and y-type ions) are then analyzed. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the reconstruction of the peptide sequence. drug-dev.com This method can definitively confirm that the threonine residue is in its intended position within the peptide chain.

MS can also identify and characterize unexpected modifications or side products. For example, it can detect the formation of deletion peptides or peptides with modifications arising from side reactions during synthesis or cleavage. mdpi.com In the context of threonine, MS can help differentiate it from its isomer, isothreonine, which could potentially arise under certain conditions. researchgate.net

Table 3: Common Mass Spectrometry Techniques in Peptide Analysis

| Technique | Application | Information Obtained |

| Electrospray Ionization (ESI) | Ionization of peptides for MS analysis. annualreviews.org | Produces multiply charged ions, allowing analysis of large molecules. |

| Matrix-Assisted Laser Desorption/Ionization (MALDI) | Ionization of peptides, often for rapid analysis. nih.gov | Primarily produces singly charged ions. |

| High-Resolution Mass Spectrometry (e.g., Orbitrap, FT-ICR) | Accurate mass measurement. researchgate.net | High mass accuracy for unambiguous molecular formula determination. |

| Tandem Mass Spectrometry (MS/MS) | Peptide sequencing and structural elucidation. drug-dev.com | Fragment ion spectra (b- and y-ions) to determine the amino acid sequence. |

| Collision-Induced Dissociation (CID) | Fragmentation method in MS/MS. nih.gov | Fragmentation of the peptide backbone. |

| Electron-Transfer Dissociation (ETD) | Fragmentation method in MS/MS, often complementary to CID. frontiersin.org | Preserves labile post-translational modifications. |

Stereochemical Purity Assessment of Threonine Residues within Synthesized Peptides

Ensuring the stereochemical integrity of amino acids during peptide synthesis is critical, as racemization (the conversion of an L-amino acid to a D-amino acid) can lead to peptides with altered biological activity. The threonine residue incorporated from this compound must remain in its L-configuration throughout the synthesis process. Several analytical methods are employed to assess the stereochemical purity of the threonine residue within the final synthesized peptide.

One common approach involves the acid hydrolysis of the purified peptide to break it down into its constituent amino acids. The resulting amino acid mixture is then derivatized with a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), to form diastereomers. mdpi.com These diastereomers can then be separated and quantified using reverse-phase HPLC. mdpi.com The presence of a peak corresponding to the D-threonine derivative would indicate the extent of racemization that occurred during synthesis.

Another powerful technique is chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry (chiral HPLC-ESI-MS/MS). researchgate.net This method allows for the direct separation of the D- and L-isomers of the intact peptide or its fragments without the need for prior hydrolysis and derivatization. researchgate.net By using a chiral stationary phase in the HPLC column, the diastereomeric peptides (if any D-isomers are present) can be resolved and subsequently identified and quantified by mass spectrometry. researchgate.net

Gas chromatography-mass spectrometry (GC-MS) can also be used to determine the enantiomeric purity of amino acids after peptide hydrolysis and derivatization to form volatile derivatives. mdpi.com Furthermore, the synthesis of a reference peptide containing D-threonine and comparing its chromatographic behavior to the synthesized peptide can help confirm the stereochemical assignment. nih.gov The use of this compound is designed to minimize racemization at the C-terminal position during the initial loading onto the resin, a common step where this side reaction can occur. iris-biotech.deiris-biotech.de

Table 4: Methods for Stereochemical Purity Assessment

| Method | Principle | Sample Preparation | Detection |

| HPLC with Chiral Derivatization | Formation of diastereomers that can be separated on a standard C18 column. mdpi.com | Peptide hydrolysis, derivatization with a chiral reagent (e.g., Marfey's reagent). mdpi.com | UV or MS. |

| Chiral HPLC | Direct separation of enantiomers on a chiral stationary phase. researchgate.net | Intact peptide or peptide fragments. researchgate.net | MS/MS. |

| Gas Chromatography (GC) with Chiral Columns | Separation of volatile, chiral amino acid derivatives. | Peptide hydrolysis, derivatization to form volatile compounds. | MS. mdpi.com |

Future Perspectives and Emerging Research Directions for Fmoc L Thr Tbu Mppa Chemistry

Development of Sustainable and Greener Synthesis Methodologies for Fmoc-L-Thr(tBu)-MPPA and its Application

The current standard for peptide synthesis, particularly the Fmoc/tBu solid-phase peptide synthesis (SPPS), is known for its significant environmental impact due to the extensive use of hazardous solvents and reagents. rsc.orgnih.gov The development of greener and more sustainable synthetic methods is a critical area of future research.

Key Research Areas:

Green Solvents: A primary focus is the replacement of conventional, hazardous solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM) with more environmentally benign alternatives. rsc.orgacs.org Research has shown that solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and propylene (B89431) carbonate (PC) can be viable substitutes in various steps of SPPS. acs.orgbiotage.com For instance, 2-MeTHF has demonstrated high crude purity in the synthesis of certain peptides. biotage.com However, the choice of solvent can significantly impact reaction kinetics, resin swelling, and solubility of reagents, necessitating careful optimization for each specific application. biotage.com

Alternative Reagents: The use of excess coupling reagents and Fmoc-protected amino acids contributes to poor atom economy. rsc.org Future research will likely focus on developing more efficient coupling reagents and synthetic strategies that minimize the need for large excesses of starting materials.

Flow Chemistry: Peptide synthesis in flow systems offers potential advantages in terms of reduced solvent and reagent usage, faster reaction times, and improved process control. acs.org Integrating this compound into flow-based SPPS platforms could lead to more sustainable and efficient peptide production.

Table 1: Comparison of Conventional and Green Solvents in SPPS

| Solvent | Classification | Key Considerations |

|---|---|---|

| N,N-Dimethylformamide (DMF) | Hazardous | High boiling point, reprotoxic |

| N-Methyl-2-pyrrolidone (NMP) | Hazardous | Reprotoxic, under regulatory scrutiny |

| Dichloromethane (DCM) | Hazardous | Volatile, potential carcinogen |

| 2-Methyltetrahydrofuran (2-MeTHF) | Greener Alternative | Lower toxicity, derived from renewable resources |

| Cyclopentyl methyl ether (CPME) | Greener Alternative | Lower toxicity, favorable environmental profile |

Exploration of Novel Linker Functions and Cleavage Chemistries Beyond Current SPPS Paradigms

While this compound is a well-established linker, the demand for peptides with complex architectures and specific functionalities is driving research into novel linker technologies and cleavage strategies.

Key Research Areas:

Safety-Catch Linkers: These linkers are stable to the conditions of both Fmoc and Boc deprotection but can be activated by a specific chemical transformation to allow for cleavage under conditions that would otherwise be incompatible. mdpi.com This approach offers greater flexibility in the synthesis of complex peptides.

Traceless Linkers: In some applications, it is desirable to cleave the peptide from the resin without leaving any residual atoms from the linker. Research into new traceless linker strategies will continue to be an important area.

Multifunctional Linkers: Linkers that can be functionalized with different chemical moieties, such as fluorescent tags or purification handles, prior to cleavage could streamline the synthesis and purification of modified peptides.

Alternative Cleavage Chemistries: The standard cleavage method using strong acids like trifluoroacetic acid (TFA) can be harsh and lead to side reactions. rsc.orgchempep.com Exploring milder and more selective cleavage conditions, such as enzymatic cleavage or photolabile linkers, is an active area of investigation. For example, alternative cleavage protocols using 0.1 N HCl in hexafluoro-2-propanol (HFIP) or trifluoroethanol (TFE) have been proposed to avoid the use of TFA. rsc.org

Computational Chemistry Approaches for Predicting Reactivity and Optimizing Stereocontrol

Computational modeling is becoming an increasingly powerful tool in peptide chemistry, offering insights that can guide experimental design and optimization.

Key Research Areas:

Predicting Reactivity: Computational methods can be used to predict the reactivity of different amino acids and coupling reagents, helping to anticipate and mitigate potential side reactions. nih.gov For example, deep learning models trained on large datasets of synthesis parameters and outcomes can predict the efficiency of Fmoc deprotection with low error. amidetech.com

Optimizing Stereocontrol: Maintaining the stereochemical integrity of amino acids during synthesis is crucial. Computational studies can elucidate the mechanisms of racemization and help in the design of strategies to minimize this unwanted side reaction. rsc.orgresearchgate.net Detailed computational and experimental studies can shed light on the kinetic and thermodynamic factors that govern stereocontrol. rsc.orgresearchgate.netnih.gov

Modeling Peptide Conformation: Predicting the three-dimensional structure of peptides, especially those containing non-standard amino acids or complex modifications, is a significant challenge. byu.edu Computational tools like molecular dynamics simulations can provide insights into the conformational preferences of peptides, which is important for understanding their biological activity. nih.govmdpi.com

Table 2: Applications of Computational Chemistry in SPPS

| Application | Computational Technique | Benefit |

|---|---|---|

| Predicting Reaction Outcomes | Machine Learning, Deep Learning | Optimization of synthesis parameters, reduction of failed syntheses. amidetech.com |

| Understanding Stereocontrol | Density Functional Theory (DFT) | Design of reaction conditions to minimize racemization. researchgate.net |

| Elucidating Reaction Mechanisms | Quantum Mechanics/Molecular Mechanics (QM/MM) | Rational design of new reagents and catalysts. byu.edu |

Integration with High-Throughput Synthesis and Automated Platforms for Complex Molecule Generation

The need for large libraries of peptides for drug discovery and other applications has driven the development of high-throughput and automated synthesis platforms. nih.govacs.org The integration of this compound into these systems is crucial for the efficient generation of complex molecules.

Key Research Areas:

Automated Peptide Synthesizers: Modern automated synthesizers can perform all the steps of SPPS, including coupling, deprotection, and washing, with high precision and reproducibility. americanpeptidesociety.org This technology significantly reduces manual labor and the potential for human error. aurorabiomed.com

High-Throughput Screening: Combining automated synthesis with high-throughput screening allows for the rapid identification of peptides with desired properties from large libraries. acs.org This approach is particularly valuable in drug discovery.

Synthesis of Complex Peptides: Automation is also enabling the synthesis of increasingly complex peptides, such as branched and multi-branched structures, which can be challenging to produce manually. technoprocur.cz Specialized software tools are being developed to simplify the programming and execution of these complex syntheses. technoprocur.cz

Data Management and Analysis: The large datasets generated by high-throughput synthesis require sophisticated data management and analysis tools to extract meaningful information and guide further research. rsc.org

Table 3: Advantages of Automated Peptide Synthesis

| Advantage | Description |

|---|---|

| Increased Throughput | Parallel synthesis of multiple peptides simultaneously. aurorabiomed.combiotage.com |

| Improved Reproducibility | Consistent and precise execution of synthesis protocols. americanpeptidesociety.orgaurorabiomed.com |

| Reduced Human Error | Minimization of manual handling and potential for mistakes. aurorabiomed.com |

| Time and Cost Savings | Efficient use of reagents and reduced labor requirements. americanpeptidesociety.orgaurorabiomed.com |

Q & A

Basic Research Questions

Q. What are the critical steps in solid-phase peptide synthesis (SPPS) involving Fmoc-L-Thr(tBu)-MPPA?

- Methodological Answer : this compound is typically incorporated during SPPS using the Fmoc/tBu strategy. Key steps include:

- Deprotection : 20% piperidine in DMF for Fmoc removal (5 min, repeated twice) .

- Coupling : Activation with HATU/DiPEA (5:5:10 molar ratio) for 30 min at room temperature .

- Washing : DMF rinses between steps to eliminate residual reagents .

- Monitoring : Kaiser or TNBS tests to confirm coupling completion .

- Data Highlight : Incomplete coupling (e.g., <95% efficiency) requires repeated coupling cycles with fresh reagents .

Q. How is this compound characterized for purity and structural integrity?

- Methodological Answer :

- HPLC : Assess purity (≥99%) using reverse-phase chromatography with UV detection .

- NMR : High-resolution magic-angle spinning (HRMAS) NMR resolves resin-bound intermediates, confirming tert-butyl and Fmoc group retention (e.g., tert-butyl methyl protons at δ 1.15 ppm) .

- Chiral Analysis : Enantiomeric purity (≤0.5% D-isomer) via polarimetry ([α]²⁴D = -7.0° to -5.0° in DMF) .

Q. What solvent systems optimize this compound solubility during synthesis?

- Methodological Answer :

- Primary Solvent : NMP (N-methyl-2-pyrrolidone) minimizes aggregation and ensures high coupling efficiency .

- Alternative : DMF with 0.1% HOBt additive reduces racemization risks .

- Critical Note : Avoid DCM for resin swelling, as it may destabilize tert-butyl groups .

Advanced Research Questions

Q. How can researchers mitigate aggregation of this compound during peptide elongation?

- Methodological Answer :

- Pseudoproline Derivatives : Incorporate Thr(tBu)-MPPA with pseudoproline motifs (e.g., oxazolidine rings) to disrupt β-sheet formation .

- Solvent Optimization : Use NMP/DIEA mixtures (4:1 v/v) to enhance solvation of hydrophobic residues .

- Temperature Control : Perform couplings at 4°C to slow aggregation kinetics .

- Data Contradiction : While pseudoprolines reduce aggregation, they may complicate final deprotection steps (e.g., requiring harsher TFA conditions) .

Q. What analytical methods resolve contradictions in tert-butyl deprotection efficiency under acidic conditions?

- Methodological Answer :

- TFA Titration : Monitor tert-butyl cleavage via LC-MS during global deprotection (e.g., 95% TFA with 2.5% H₂O).

- Kinetic Studies : Compare half-lives of Thr(tBu) vs. Lys(Boc) deprotection to optimize reaction times .

- Contradiction Note : Some studies report tert-butyl stability up to 6 hr in TFA, while others observe partial cleavage within 2 hr—likely due to resin crosslinking differences .

Q. How does this compound glycosylation impact peptide bioactivity?

- Methodological Answer :

- Glycosylation Protocols : Use Fmoc-Thr(tBu)-OH derivatives pre-functionalized with acetylated sugars (e.g., GalNAc or Lac) via solid-phase glycosylation .

- Bioactivity Assays : Compare glycosylated vs. non-glycosylated peptides in binding studies (e.g., SPR or ELISA) .

- Challenge : Glycosylation may sterically hinder Thr(tBu)-MPPA coupling, requiring extended reaction times (e.g., 2 hr vs. 30 min standard) .

Methodological Best Practices

-

Coupling Efficiency Table :

Condition Coupling Efficiency Reference HATU/DiPEA in DMF 95–98% DIC/Oxyma in NMP 90–92% Prolonged (2 hr) coupling 99%+ -

Deprotection Stability :

tert-butyl groups withstand 20% piperidine but require TFA >90% for cleavage .

Key Data Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.